Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a thiophene ring, a sulfonyl group, a piperazine ring, and a phenyl ring . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazine derivatives can participate in a variety of reactions, including those involving their nitrogen atoms or the reactivity of the sulfonyl group .Scientific Research Applications
Metabolic Insights and Anticancer Activity
Metabolism and Anticancer Properties
The compound 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), structurally related to Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, has shown promising in vitro and in vivo anticancer activity alongside low toxicity. Metabolism studies in rats revealed that TM208 is metabolized into various metabolites, including desmethyl, N-acetyl, N-formyl, phenyl monohydroxylation, and sulfine metabolites, among others. This understanding of its metabolic pathways is vital for further development and utilization in cancer therapeutics Xiaomei Jiang et al., 2007.
Synthesis and Structural Characterization
Novel Synthesis Approaches
A novel thieno [2,3-d] pyrimidine compound bearing a sulfonylurea moiety was synthesized from methyl 2-aminothiophene-3-carboxylate, suggesting a synthetic pathway that could be relevant to compounds with a similar structure. This synthesis involved cyclization, chlorination, and substitution processes, highlighting the intricate chemical synthesis routes possible for such complex molecules C. Chen et al., 2014.
Biological Screening for Antimicrobial Activity
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and assessed for biological activity against various bacteria and fungi. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating microbial infections J.V.Guna et al., 2009.
Antagonist and Receptor Interaction Studies
Molecular Interaction Studies
A compound structurally similar to the one , N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been studied for its interaction with the CB1 cannabinoid receptor. Such studies are pivotal in drug development, particularly in understanding how molecular modifications can impact the binding and efficacy of potential therapeutic agents J. Shim et al., 2002.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-6-3-2-4-7-16)31(27,28)25-12-10-24(11-13-25)18-9-5-8-17(23)14-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUAFVAQRZNZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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